The Core Mechanism of Action of Sofalcone in Gastric Ulcer Healing: A Technical Guide
The Core Mechanism of Action of Sofalcone in Gastric Ulcer Healing: A Technical Guide
Sofalcone, a synthetic derivative of sophoradin originally isolated from the Chinese plant Sophora subprostrata, is a gastroprotective agent utilized in the treatment of gastric ulcers.[1][2] Unlike traditional anti-ulcer drugs that primarily focus on inhibiting gastric acid secretion, sofalcone exerts its therapeutic effects through a multifaceted mechanism that enhances the mucosal defense systems. This technical guide provides an in-depth exploration of the core molecular and cellular pathways through which sofalcone promotes the healing of gastric ulcers, intended for researchers, scientists, and drug development professionals.
Modulation of Endogenous Prostaglandin Levels
A primary mechanism of sofalcone's cytoprotective action is its ability to increase the local concentration of prostaglandins (PGs), particularly Prostaglandin E2 (PGE2), within the gastric mucosa.[3][4] PGs are crucial mediators of mucosal defense, stimulating mucus and bicarbonate secretion, increasing mucosal blood flow, and promoting epithelial cell restitution.[5][6] Sofalcone achieves this not by stimulating PG synthesis via cyclooxygenase (COX) enzymes, but by inhibiting their degradation.
1.1 Inhibition of 15-Hydroxyprostaglandin Dehydrogenase (15-OH-PG-DH)
The key regulatory step in PG catabolism is oxidation by 15-hydroxyprostaglandin dehydrogenase (15-OH-PG-DH).[7] Sofalcone directly inhibits this enzyme, leading to a sustained elevation of local PGE2 levels.[7][8][9] This inhibition has been demonstrated to be noncompetitive and uncompetitive against the substrates NAD and PGE1, respectively.[7] The increase in PGE2 content is observed for up to 6 hours after sofalcone administration and is considered a major contributor to its anti-ulcer effect.[7]
Table 1: Effect of Sofalcone on Prostaglandin Metabolism in Rat Gastric Mucosa
| Parameter Measured | Experimental Model | Treatment Group | Dose | Result | Reference |
| 15-OH-PG-DH Activity | Indomethacin-pretreated rats | Sofalcone (oral) | 200 mg/kg | Significant inhibition | [7] |
| Sofalcone (oral) | 400 mg/kg | Significant inhibition | [7] | ||
| Gastric Mucosal PGE2 Content | Indomethacin-pretreated rats | Sofalcone (oral) | 200 mg/kg | Significant increase | [7] |
| Sofalcone (oral) | 400 mg/kg | Significant increase | [7] | ||
| PGE2 Release | Cultured rabbit gastric mucosal cells | Sofalcone | Dose-dependent | Increased PGE2 in media | [8] |
| 15-OH-PG-DH Activity | TCA-induced gastritis in rats | Sofalcone | - | Prevented increase in activity | [9] |
| Gastric Mucosal PGE2 Content | TCA-induced gastritis in rats | Sofalcone | - | Prevented decrease in content | [9] |
1.2 Experimental Protocol: Assessment of Sofalcone's Effect on PG Metabolism
-
Animal Model: Male Wistar or Sprague-Dawley rats are commonly used.[3][7]
-
Induction of PG Synthesis Inhibition: To isolate the effect on PG degradation, endogenous PG synthesis is often inhibited by subcutaneous or intraperitoneal pre-administration of indomethacin (e.g., 10 mg/kg), a non-selective COX inhibitor.[3][7]
-
Sofalcone Administration: Sofalcone is administered orally (p.o.) or intraperitoneally (i.p.) at doses ranging from 100 to 400 mg/kg.[3][7]
-
Tissue Collection: At specified time points (e.g., 1 to 12 hours) post-administration, rats are euthanized, and the gastric mucosa is harvested.
-
Measurement of 15-OH-PG-DH Activity: The gastric mucosal homogenate is centrifuged, and the supernatant is used as the enzyme source. Activity is measured by monitoring the conversion of radiolabeled PGE2 to 15-keto-PGE2 or by spectrophotometrically measuring the rate of NAD+ reduction.[7]
-
Measurement of PGE2 Content: PGE2 is extracted from the gastric mucosa and quantified using methods such as radioimmunoassay (RIA) or enzyme-linked immunoassay (ELISA).[8]
Caption: Sofalcone inhibits 15-OH-PG-DH, increasing PGE2 levels.
Upregulation of Cytoprotective Proteins via the Nrf2-HO-1 Pathway
A more recently elucidated mechanism involves sofalcone's ability to activate the Nuclear factor-erythroid 2-related factor 2 (Nrf2) signaling pathway. Nrf2 is a master regulator of the antioxidant response, controlling the expression of numerous cytoprotective genes, including Heme Oxygenase-1 (HO-1), also known as Heat Shock Protein 32 (HSP32).[10]
2.1 Covalent Binding to KEAP1 and Nrf2 Activation
Under basal conditions, Nrf2 is sequestered in the cytoplasm by its repressor, Kelch-like ECH-associated protein 1 (KEAP1). Sofalcone, possessing an α,β-unsaturated carbonyl group, acts as a Michael reaction acceptor.[11] It covalently binds to reactive cysteine residues on KEAP1, inducing a conformational change that disrupts the Nrf2-KEAP1 complex.[11] This allows Nrf2 to translocate to the nucleus, bind to the Antioxidant Response Element (ARE), and initiate the transcription of target genes like HO-1.[10][11] The induction of HO-1 is a critical defense mechanism, as it degrades pro-oxidant heme into biliverdin (an antioxidant), free iron, and carbon monoxide, which has vasodilatory effects.
Table 2: Sofalcone-Mediated Activation of the Nrf2-HO-1 Pathway
| Parameter Measured | Experimental Model | Treatment Group | Result | Reference |
| HO-1 Expression | Rat gastric epithelial (RGM-1) cells | Sofalcone | Time- and concentration-dependent increase | [10] |
| Nrf2 Nuclear Translocation | RGM-1 cells | Sofalcone | Increased nuclear accumulation of Nrf2 | [10] |
| KEAP1 Binding | In vitro assay | Biotin-tagged sofalcone | Covalently bound to KEAP1 | [11] |
| VEGF Production | RGM-1 cells | Sofalcone | Increased VEGF production in culture medium | [10] |
2.2 Experimental Protocol: Analysis of Nrf2 Pathway Activation
-
Cell Culture Model: Rat gastric epithelial cells (RGM-1) or human colon carcinoma cells are used.[10][11] Cells are cultured under standard conditions.
-
Sofalcone Treatment: Cells are treated with varying concentrations of sofalcone for different time periods to assess dose- and time-dependency.
-
Western Blotting: To quantify protein expression, cell lysates are prepared and separated by SDS-PAGE. Proteins are transferred to a membrane and probed with specific antibodies against HO-1, Nrf2 (for total and nuclear fractions), and a loading control (e.g., β-actin).
-
Immunofluorescence: To visualize Nrf2 translocation, cells grown on coverslips are treated with sofalcone, fixed, and permeabilized. They are then incubated with an anti-Nrf2 antibody followed by a fluorescently labeled secondary antibody. Nuclei are counterstained (e.g., with DAPI), and images are captured via fluorescence microscopy.
-
KEAP1 Binding Assay: Biotin-tagged sofalcone is incubated with cell lysates. The complex is pulled down using streptavidin beads, and the presence of KEAP1 is detected by Western blotting.[11]
Caption: Sofalcone disrupts the KEAP1-Nrf2 complex, activating HO-1.
Promotion of Angiogenesis and Growth Factor Release
The healing of a gastric ulcer is an active repair process that requires the formation of new blood vessels (angiogenesis) to supply oxygen and nutrients to the regenerating tissue.[12] Sofalcone has been shown to stimulate the release of key angiogenic factors.
-
Vascular Endothelial Growth Factor (VEGF): Sofalcone stimulates the release of VEGF from gastric fibroblasts.[12] This effect is believed to be mediated by the upstream pathways it activates. Prostaglandins are known to stimulate VEGF expression, and the Nrf2-HO-1 pathway has also been directly linked to increased VEGF production.[5][10][12]
-
Basic Fibroblast Growth Factor (bFGF): In ethanol-induced gastric damage models, sofalcone administration prevented the typical decrease in bFGF concentration, suggesting it helps maintain levels of this important growth factor during the healing process.[13] This effect was sensitive to indomethacin, again linking it to prostaglandin activity.[13]
Table 3: Effect of Sofalcone on Growth Factors and Angiogenesis
| Parameter Measured | Experimental Model | Treatment Group | Dose | Result | Reference |
| VEGF Release | Primary culture of gastric fibroblasts | Sofalcone | - | Stimulated VEGF release | [12] |
| VEGF Production | Rat gastric epithelial (RGM-1) cells | Sofalcone | - | Increased VEGF in culture medium | [10] |
| bFGF Concentration | Ethanol-induced damage in rats | Sofalcone + Ethanol | 100 mg/100g b.w. | Prevented the decrease in bFGF seen with ethanol alone | [13] |
Enhancement of the Gastric Mucosal Barrier and Other Cytoprotective Actions
Beyond specific signaling pathways, sofalcone reinforces the physical and chemical defenses of the gastric mucosa.
-
Increased Mucus: Sofalcone increases the thickness of the adherent mucus gel layer.[10][14] It also prevents the reduction in gastric macromolecular glycoproteins caused by damaging agents like ethanol and promotes the synthesis of these crucial mucus components in experimental gastritis.[15][16]
-
Increased Mucosal Blood Flow: The local release of vasodilators like prostaglandins, and potentially carbon monoxide from HO-1 activity, contributes to increased gastric mucosal blood flow, which is vital for protecting the mucosa from injury and for clearing noxious agents.[10]
-
Antioxidant Activity: Sofalcone exhibits direct antioxidant properties by scavenging superoxide radicals and inhibiting lipid peroxidation, which is particularly relevant in ischemia-reperfusion models of gastric injury.[17]
-
Anti-Helicobacter pylori Effects: Sofalcone has a direct bactericidal effect on H. pylori. It also inhibits the bacterium's adherence to gastric epithelial cells and reduces the subsequent production of the pro-inflammatory cytokine Interleukin-8 (IL-8), thereby mitigating a key driver of ulcer pathogenesis.[1][18]
Table 4: Summary of Sofalcone's Protective Effects in Preclinical Models
| Experimental Model | Damaging Agent | Treatment | Dose | Protective Effect | Reference |
| Rat Gastric Lesions | 0.6 N HCl, 100% EtOH, 0.2 N NaOH | Sofalcone (p.o. / i.p.) | 100-300 mg/kg | Marked suppression of lesions | [3] |
| Rat Gastric Damage | Absolute Ethanol | Sofalcone (i.p.) | 30-300 mg/kg | Inhibition of gross damage | [19] |
| Ischemia-Reperfusion Injury | Celiac artery clamp | Sofalcone (i.g.) | - | Significant inhibition of erosions and lipid peroxides | [17] |
| H. pylori-infected mice | Indomethacin | Sofalcone | - | Improved ulcer size, reduced H. pylori colonies | [18] |
| TCA-induced Gastritis | Sodium Taurocholate | Sofalcone (in meal) | 0.25% & 1.0% | Shortened erosions, normalized mucosal thickness | [20] |
4.1 Experimental Protocol: Anti-H. pylori Activity Assessment
-
In Vivo Model: Gnotobiotic BALB/c mice are infected with a human strain of H. pylori. Gastric ulcers are induced with an agent like indomethacin. Mice are then treated with sofalcone.[18]
-
Assessment: Ulcer size is measured macroscopically. The stomach is homogenized to culture and quantify the number of viable H. pylori colonies.
-
In Vitro Adherence Model: A human gastric epithelial cell line (e.g., MKN45) is co-cultured with H. pylori in the presence or absence of sofalcone.[18]
-
Assessment: After incubation, non-adherent bacteria are washed away. The cells are lysed, and the number of adherent bacteria is determined by plating serial dilutions.
-
IL-8 Measurement: The supernatant from the co-culture is collected, and the concentration of IL-8 is measured by ELISA.[18]
Caption: Sofalcone's integrated mechanism for gastric ulcer healing.
Conclusion
The mechanism of action of sofalcone in promoting gastric ulcer healing is comprehensive and pleiotropic. It does not rely on a single pathway but rather orchestrates a multi-pronged approach to bolster mucosal defense and facilitate tissue repair. By inhibiting prostaglandin degradation, activating the cytoprotective Nrf2-HO-1 axis, enhancing the mucosal barrier, promoting angiogenesis through growth factor release, and exerting direct anti-H. pylori and antioxidant effects, sofalcone creates a favorable environment for the resolution of mucosal injury. This integrated mechanism distinguishes it from acid-suppressive agents and underscores its role as a potent cytoprotective and healing-promoting drug.
References
- 1. Sofalcone, a mucoprotective agent, increases the cure rate of Helicobacter pylori infection when combined with rabeprazole, amoxicillin and clarithromycin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Role of Natural Chalcones and Their Derivatives in Targeting Prostate Cancer: Recent Updates [mdpi.com]
- 3. Effects of sofalcone on necrotizing agents-induced gastric lesions and on endogenous prostaglandins in rats stomachs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. "Gastric cytoprotection" is still relevant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. journals.physiology.org [journals.physiology.org]
- 6. Role and regulation of cyclooxygenase-2 during inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibition of 15-hydroxy prostaglandin dehydrogenase and increase of prostaglandin E2: effect of sofalcone on rat gastric mucosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Antiulcer drugs and gastric prostaglandin E2: an in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effect of sofalcone on gastric mucosal prostaglandin metabolism in taurocholate induced gastritis in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Sofalcone, a gastroprotective drug, covalently binds to KEAP1 to activate Nrf2 resulting in anti-colitic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The possible role of vascular endothelial growth factor (VEGF) in gastric ulcer healing: effect of sofalcone on VEGF release in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Alteration of basic fibroblast growth factor concentration and immunoreactivity in healing of ethanol-induced gastric mucosal damage: effect of sofalcone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Effect of 10% ethanol and sofalcone on prostaglandin E2 content, mucus gel thickness, and experimental ulcers in the stomach of developing rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The studies on the role of gastric glycoproteins with reference to cytoprotection: protective effect of prostaglandin E2 and sofalcone on ethanol-induced necrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Effect of sofalcone on gastric mucous glycoprotein in experimental gastritis induced by sodium taurocholate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Effect of sofalcone on gastric mucosal injury induced by ischemia-reperfusion and its antioxidant properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. The effect of sofalcone on indomethacin-induced gastric ulcers in a Helicobacter pylori-infected gnotobiotic murine model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Protection of gastric surface epithelial cells of rats by 16,16-dimethyl prostaglandin E2 and sofalcone, a synthetic flavonoid derivative of sophoradin, against ethanol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Therapeutic effects of sofalcone on experimental gastritis - PubMed [pubmed.ncbi.nlm.nih.gov]
